N-[1-(pyridin-2-yl)azetidin-3-yl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[1-(pyridin-2-yl)azetidin-3-yl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure combining a pyridine ring, an azetidine ring, and a benzothiadiazole moiety, making it a versatile candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-2-yl)azetidin-3-yl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides . This intermediate can then undergo further reactions to introduce the azetidine and benzothiadiazole moieties.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions. For example, the use of toluene as a solvent and iodine (I2) as a catalyst has been shown to promote C–C bond cleavage efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyridin-2-yl)azetidin-3-yl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide (TBHP) in the presence of iodine.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and azetidine rings.
Common Reagents and Conditions
Oxidation: TBHP and iodine in toluene.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP and iodine can lead to the formation of N-(pyridin-2-yl)amides .
Scientific Research Applications
N-[1-(pyridin-2-yl)azetidin-3-yl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(pyridin-2-yl)azetidin-3-yl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are synthesized from similar starting materials.
Uniqueness
N-[1-(pyridin-2-yl)azetidin-3-yl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its combination of the azetidine and benzothiadiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H13N5OS |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(1-pyridin-2-ylazetidin-3-yl)-2,1,3-benzothiadiazole-5-carboxamide |
InChI |
InChI=1S/C15H13N5OS/c21-15(10-4-5-12-13(7-10)19-22-18-12)17-11-8-20(9-11)14-3-1-2-6-16-14/h1-7,11H,8-9H2,(H,17,21) |
InChI Key |
GUBRMHFDSUTPLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NC(=O)C3=CC4=NSN=C4C=C3 |
Origin of Product |
United States |
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